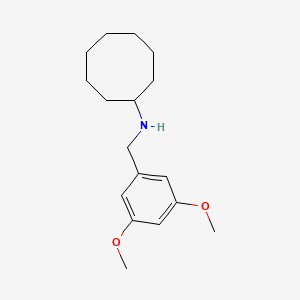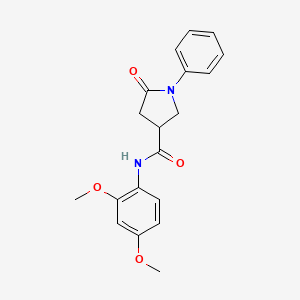
N-(3,5-dimethoxybenzyl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxybenzyl)cyclooctanamine, also known as DOBU, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications. DOBU is a derivative of the phenethylamine family and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,5-dimethoxybenzyl)cyclooctanamine is not fully understood, but it is believed to act primarily as a monoamine reuptake inhibitor. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-(3,5-dimethoxybenzyl)cyclooctanamine.
Biochemical and Physiological Effects
N-(3,5-dimethoxybenzyl)cyclooctanamine has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and reduced depressive-like behavior in animal models. It has also been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which play a role in promoting the growth and survival of neurons in the brain.
実験室実験の利点と制限
N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, including its high potency and selectivity for monoamine reuptake inhibition. However, it also has some limitations, such as its potential for abuse and the need for careful dosing and monitoring.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxybenzyl)cyclooctanamine, including further studies on its mechanism of action, optimization of synthesis methods, and exploration of its potential therapeutic applications in the treatment of mental health disorders. Additionally, research on the safety and potential side effects of N-(3,5-dimethoxybenzyl)cyclooctanamine is needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3,5-dimethoxybenzyl)cyclooctanamine, or N-(3,5-dimethoxybenzyl)cyclooctanamine, is a synthetic compound that has been studied extensively for its potential therapeutic applications in the treatment of mental health disorders. It exhibits a range of biochemical and physiological effects, including increased neurotransmitter levels and neurotrophic factor expression. N-(3,5-dimethoxybenzyl)cyclooctanamine has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(3,5-dimethoxybenzyl)cyclooctanamine.
合成法
N-(3,5-dimethoxybenzyl)cyclooctanamine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzyl chloride with cyclooctylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
N-(3,5-dimethoxybenzyl)cyclooctanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research. N-(3,5-dimethoxybenzyl)cyclooctanamine has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which are known to play a role in regulating mood and behavior.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-10-14(11-17(12-16)20-2)13-18-15-8-6-4-3-5-7-9-15/h10-12,15,18H,3-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMUXXXVACNWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)


![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)


![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)